1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Overview
Description
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and an ethanone moiety attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to yield the thiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory and anticancer applications, it inhibits key enzymes and signaling pathways involved in inflammation and cell proliferation, such as cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can be compared with other thiazole derivatives such as:
2-(4-Chlorophenyl)-4-methylthiazole: Similar structure but lacks the ethanone group, resulting in different biological activities.
4-Methyl-2-phenylthiazole: Lacks the chlorophenyl group, which affects its antimicrobial and anticancer properties.
2-(4-Bromophenyl)-4-methylthiazole: The bromine atom provides different reactivity and biological activity compared to the chlorine atom
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJEFHMMZUNES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369510 | |
Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54001-07-9 | |
Record name | 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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